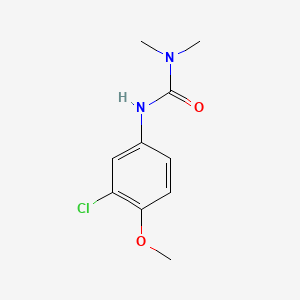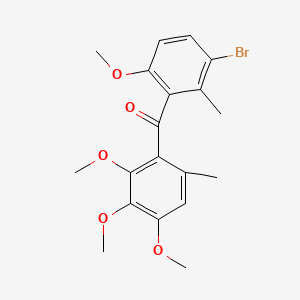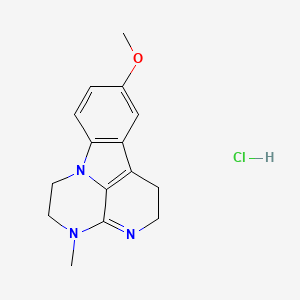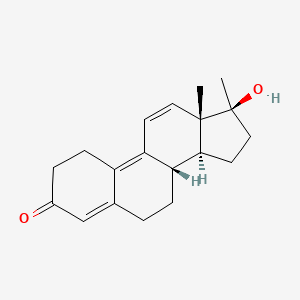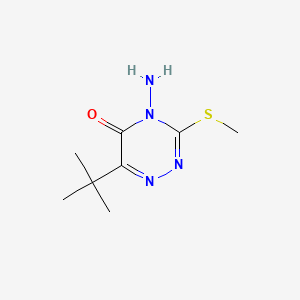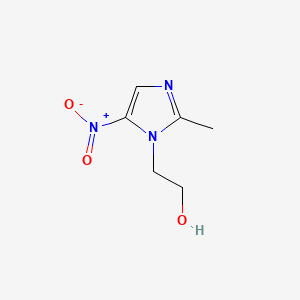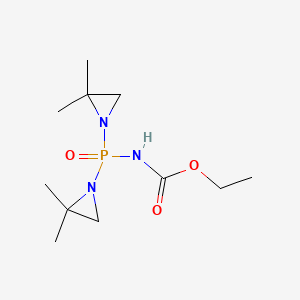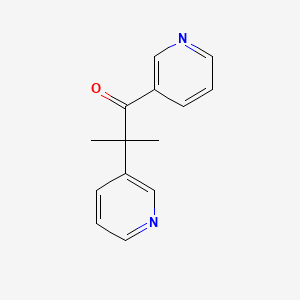
Mitonafide
Vue d'ensemble
Description
Le Mitonafide est un médicament antitumoral contenant du nitro, classé parmi les dérivés de la naphtalimide. Il a été synthétisé pour la première fois en Espagne par Braña et al. dans les années 1970 . Le this compound agit par intercalation dans l'ADN double brin, ce qui en fait un puissant inhibiteur de l'ADN . Malgré son activité antitumorale prometteuse, les essais cliniques ont révélé une toxicité grave du système nerveux central, ce qui a limité son utilisation thérapeutique .
Applications De Recherche Scientifique
Mitonafide has been extensively studied for its antitumor properties. Its applications include :
Cancer Research: This compound has been investigated in phase I and II clinical trials for advanced and relapsed colorectal cancer and non-small cell lung cancer.
DNA Intercalation Studies: Its ability to intercalate into DNA makes it a valuable tool for studying DNA interactions and topoisomerase II inhibition.
Liposomal Encapsulation: Research has explored the encapsulation of this compound in liposomes to overcome its neurotoxicity and enhance its therapeutic efficacy.
Mécanisme D'action
Mitonafide exerts its effects primarily through DNA intercalation, which inhibits DNA and RNA synthesis . It binds to double-stranded DNA, stabilizing a reversible enzyme-DNA complex, and induces DNA strand breaks . This mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Mitonafide interacts with DNA and RNA, inhibiting their synthesis . It binds to double-stranded DNA through intercalation, which is a process where the compound inserts itself between the DNA base pairs . This interaction disrupts the normal functioning of DNA and RNA, leading to the inhibition of cell division and growth .
Cellular Effects
This compound has a cytotoxic effect on various types of cells, including lung cancer cells . It influences cell function by inhibiting DNA and RNA synthesis, which leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism . This compound’s impact on these cellular processes can lead to cell death, particularly in cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNA and RNA . By intercalating into the DNA structure, this compound inhibits the normal functioning of DNA, leading to the disruption of gene expression . This disruption can lead to cell death, particularly in cancer cells .
Temporal Effects in Laboratory Settings
This compound has been shown to be toxic to the central nervous system when administered as a short intravenous infusion, but not when given as a 120-hour continuous infusion . This suggests that the effects of this compound can change over time depending on the method of administration .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, including mice . At dosages of 0.5 and 1 mg/kg, this compound showed antitumoral potency in S-180-bearing mice
Metabolic Pathways
It is known that this compound interacts with DNA and RNA, which are crucial components of many metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied in female rats . After single intravenous and oral administration of this compound, it was found in various tissues, indicating that it is distributed throughout the body
Subcellular Localization
Given its interaction with DNA and RNA, it is likely that this compound localizes to the nucleus where these molecules are found
Méthodes De Préparation
Le Mitonafide peut être synthétisé selon la méthode suivante :
Combinaison d'anhydride 3-nitro-1,8-naphtalique et de N,N-diméthyléthylènediamine : dans un solvant organique pour former une solution.
Reflux de la solution : pour faciliter la réaction.
Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais à plus grande échelle, en veillant à ce que la pureté et le rendement du composé soient optimisés.
Analyse Des Réactions Chimiques
Le Mitonafide subit plusieurs types de réactions chimiques :
Intercalation : Il se lie à l'ADN double brin par intercalation, inhibant la synthèse de l'ADN et de l'ARN.
Oxydation : Le this compound stimule la consommation d'oxygène en conditions aérobies.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent le NADPH pour la réduction et les conditions aérobies pour l'oxydation. Les principaux produits formés à partir de ces réactions sont le 5-aminothis compound et les complexes ADN intercalés.
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses propriétés antitumorales. Ses applications comprennent :
Recherche sur le cancer : Le this compound a été étudié dans des essais cliniques de phase I et II pour le cancer colorectal avancé et récidivant et le cancer du poumon non à petites cellules.
Études d'intercalation de l'ADN : Sa capacité à s'intercaler dans l'ADN en fait un outil précieux pour étudier les interactions de l'ADN et l'inhibition de la topoisomérase II.
Encapsulation liposomale : La recherche a exploré l'encapsulation du this compound dans des liposomes afin de surmonter sa neurotoxicité et d'améliorer son efficacité thérapeutique.
Mécanisme d'action
Le this compound exerce ses effets principalement par l'intercalation de l'ADN, qui inhibe la synthèse de l'ADN et de l'ARN . Il se lie à l'ADN double brin, stabilisant un complexe enzyme-ADN réversible, et induit des cassures de l'ADN . Ce mécanisme implique l'inhibition de la topoisomérase II, une enzyme essentielle à la réplication de l'ADN et à la division cellulaire .
Comparaison Avec Des Composés Similaires
Le Mitonafide fait partie des dérivés de la naphtalimide, qui comprennent des composés comme l'amonafide et le pinafide . Comparé à ces composés, le this compound a montré une plus grande puissance d'intercalation de l'ADN et d'inhibition de la topoisomérase II . sa grave toxicité du système nerveux central le distingue des autres naphtalimides, limitant son utilisation clinique .
Les composés similaires comprennent :
Amonafide : Un autre dérivé de la naphtalimide doté d'une activité antitumorale, mais moins toxique pour le système nerveux central.
Pinafide : Un analogue de la naphtalimide présentant des propriétés d'intercalation de l'ADN similaires.
NNITC-2 et NITC-6 : De nouveaux analogues de la naphtalimide conçus pour réduire la toxicité tout en conservant l'activité antitumorale.
La combinaison unique du this compound d'une activité antitumorale puissante et d'une toxicité grave souligne la nécessité de poursuivre la recherche afin d'optimiser son potentiel thérapeutique tout en minimisant les effets indésirables.
Propriétés
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLKDRPHSFIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203321 | |
| Record name | Mitonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54824-17-8 | |
| Record name | Mitonafide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54824-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitonafide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mitonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MITONAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


